Home > Products > Screening Compounds P62036 > 5,6-Dihydro Midazolam
5,6-Dihydro Midazolam - 59468-07-4

5,6-Dihydro Midazolam

Catalog Number: EVT-384850
CAS Number: 59468-07-4
Molecular Formula: C18H15ClFN3
Molecular Weight: 327.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6-Dihydro Midazolam is a synthetic derivative of Midazolam, a well-known benzodiazepine used primarily for its sedative and anxiolytic properties. This compound serves as a significant reference in pharmacological studies and drug development, particularly in understanding the structure-activity relationships of benzodiazepines.

Source and Classification

5,6-Dihydro Midazolam is classified under the benzodiazepine family, which includes various compounds that interact with gamma-aminobutyric acid receptors in the central nervous system. It is synthesized through the reduction of Midazolam, typically involving catalytic hydrogenation methods. The compound is recognized for its potential applications in both research and pharmaceutical industries, although it is not commonly used in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5,6-Dihydro Midazolam generally involves the following steps:

  1. Catalytic Hydrogenation: The primary method for synthesizing 5,6-Dihydro Midazolam is through catalytic hydrogenation of Midazolam. This process utilizes palladium on carbon as a catalyst under hydrogen gas conditions. The reaction selectively reduces the double bond in the imidazole ring of Midazolam.
  2. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to ensure that the final product meets the required purity standards. These methods help remove any residual reactants or by-products from the synthesis process .
  3. Industrial Production: For large-scale production, similar principles are applied but adapted to industrial settings. This includes using larger hydrogenation reactors and optimizing conditions for maximum yield and efficiency.
Molecular Structure Analysis

Structure and Data

The molecular formula of 5,6-Dihydro Midazolam is C18H22ClFN2C_{18}H_{22}ClFN_2, with a molecular weight of approximately 320.83 g/mol. The structure features a benzodiazepine core with specific substitutions that influence its pharmacological activity.

  • Structural Features:
    • The compound contains a fused benzene and diazepine ring.
    • It has a chlorine atom and a fluorine atom attached to the aromatic system, which are critical for its biological activity.

Chemical Data

  • Molecular Weight: 320.83 g/mol
  • Melting Point: Not extensively documented but typically falls within the range of similar benzodiazepines.
  • Solubility: Generally soluble in organic solvents like dichloromethane and methanol.
Chemical Reactions Analysis

Reactions and Technical Details

5,6-Dihydro Midazolam can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized back to Midazolam using agents like potassium permanganate or chromium trioxide. This reaction highlights its reversible nature concerning its parent compound.
  2. Reduction: As mentioned earlier, it is synthesized through reduction processes, specifically catalytic hydrogenation.
  3. Substitution Reactions: The benzodiazepine ring can participate in substitution reactions where different functional groups can be introduced, altering its pharmacological properties .

Common Reagents

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Palladium on carbon (Pd/C) for hydrogenation.
Mechanism of Action

Process and Data

5,6-Dihydro Midazolam exerts its effects primarily through modulation of gamma-aminobutyric acid receptors in the brain. These receptors are crucial for inhibitory neurotransmission, leading to sedative and anxiolytic effects.

  1. Binding Mechanism: The compound binds to specific sites on the gamma-aminobutyric acid receptor complex, enhancing the effect of gamma-aminobutyric acid.
  2. Pharmacological Effects: The binding results in increased chloride ion conductance across neuronal membranes, leading to hyperpolarization and decreased neuronal excitability .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong oxidizing agents; otherwise relatively inert under neutral conditions.

Relevant Data or Analyses

  • High-performance liquid chromatography (HPLC) can be used for quantifying purity levels during synthesis and analysis .
Applications

Scientific Uses

5,6-Dihydro Midazolam is utilized primarily in research settings:

  1. Pharmacological Studies: It serves as a model compound for studying benzodiazepine interactions with gamma-aminobutyric acid receptors, aiding in drug development efforts aimed at improving therapeutic efficacy while minimizing side effects .
  2. Development of New Derivatives: Researchers use this compound to explore new derivatives with altered pharmacological profiles that may offer improved therapeutic benefits or reduced adverse effects compared to traditional benzodiazepines .
  3. Quality Control Standards: In pharmaceutical manufacturing, it acts as a standard for quality control processes related to benzodiazepine production.
Introduction to 5,6-Dihydro Midazolam in Contemporary Pharmaceutical Research

Historical Context and Nomenclature in Benzodiazepine Derivative Classification

5,6-Dihydro Midazolam (CAS: 59468-07-4) emerged as a structurally significant benzodiazepine derivative following the discovery of midazolam in the late 1970s. Midazolam was developed to overcome stability and solubility limitations of classical benzodiazepines like diazepam, primarily through the introduction of an imidazole ring fused to the benzodiazepine core. This fusion created a new chemical subclass: imidazo[1,5-a][1,4]benzodiazepines [5]. Within this framework, 5,6-Dihydro Midazolam represents the reduced form where the 4,5-azomethine bond of midazolam is saturated, altering its electronic configuration while retaining the core heterocyclic architecture.

The compound’s systematic IUPAC name, 8-Chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine, reflects its benzodiazepine backbone, chloro and fluorophenyl substituents, and tetrahydropyridine-like ring (due to saturation at positions 5-6) [4] [9]. Its nomenclature has evolved in parallel with regulatory requirements for impurity labeling. Pharmacopeial standards designate it as Midazolam EP Impurity A (European Pharmacopoeia) or Midazolam Impurity 1 (USP), acknowledging its origin as a process artifact or metabolite [4] [9]. Additional synonyms include 4H-Imidazo[1,5-a][1,4]benzodiazepine, 8-chloro-6-(2-fluorophenyl)-5,6-dihydro-1-methyl- and (6RS)-8-Chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine, the latter emphasizing its racemic chirality [9].

  • Table 1: Physicochemical Properties of 5,6-Dihydro Midazolam
    PropertyValueSource/Experimental Conditions
    Molecular FormulaC₁₈H₁₅ClFN₃ [1] [4]
    Molecular Weight327.78 g/mol [1] [9]
    Melting Point205–207°C [1] [4]
    Boiling Point465.8 ± 55.0 °C (Predicted) [4]
    Density1.36 ± 0.1 g/cm³ (Predicted) [4]
    pKa6.82 ± 0.40 (Predicted) [4]
    SolubilitySlightly soluble in chloroform, methanol [4]

The stereochemical complexity of 5,6-Dihydro Midazolam warrants attention. Unlike midazolam, which exhibits planar chirality due to a non-planar seven-membered diazepine ring, the saturation at positions 5-6 introduces a stereogenic center at C6 [6]. Consequently, 5,6-Dihydro Midazolam exists as two enantiomers (6R- and 6S-forms), though it is typically handled as a racemate in synthetic contexts. This stereochemistry influences its conformational behavior and potential interactions, though its pharmacological activity remains minimal compared to the parent drug [6].

Role as a Critical Synthesis Intermediate and Process-Related Impurity in Midazolam Production

Synthetic Pathways and Reduction Step

5,6-Dihydro Midazolam is an obligatory intermediate in one of the two primary industrial routes to midazolam. The convergent synthesis involves reacting 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with phosphorus oxychloride to form an imino chloride intermediate. This intermediate undergoes nucleophilic displacement with N-methylglycine (sarcosine) in a key cyclization step, yielding the saturated 5,6-Dihydro Midazolam precursor [3] [8].

The critical transformation to midazolam requires dehydrogenation (oxidation) of 5,6-Dihydro Midazolam. Industrially, this is achieved using oxidizing agents like potassium hydroxide or sodium hydroxide in refluxing alcohols (e.g., ethanol) or aprotic solvents (e.g., dimethylformamide) [8]. An alternative pathway involves in-situ dehydrogenation during the cyclization step under carefully controlled oxidative conditions. However, incomplete oxidation is a major source of 5,6-Dihydro Midazolam as a residual impurity in the final drug substance. Patent CN113149914A details a reduction method where midazolam itself can be converted back to 5,6-Dihydro Midazolam using sodium borohydride (NaBH₄) in methanol under Lewis acid catalysis (e.g., AlCl₃) [3], highlighting its reversible relationship with the API.

  • Table 2: Synthetic Pathways Involving 5,6-Dihydro Midazolam
    RoleStarting MaterialKey Reaction StepConditionsReference
    Intermediate7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-oneCyclization with N-methylglycine derivativesPhosphorus oxychloride, then sarcosine; Reduction [8]
    Reduction ProductMidazolamReduction with NaBH₄Methanol, Lewis acid (e.g., AlCl₃), 0–25°C [3]
    Oxidation Target5,6-Dihydro MidazolamDehydrogenationKOH/NaOH, refluxing ethanol/DMF [8]

Process-Related Impurity Formation and Control

As a process-related impurity, 5,6-Dihydro Midazolam arises primarily from:

  • Incomplete Oxidation: Insufficient reaction time, suboptimal temperature, or inadequate oxidizing agent concentration during the dehydrogenation step [8].
  • Reductive Degradation: Trace reducing agents or catalytic hydrogenation conditions inadvertently applied during midazolam purification [5].
  • Metabolic Reduction: In-vivo enzymatic reduction of midazolam by hepatic CYP3A4, though this falls outside process chemistry [6].

Controlling levels of 5,6-Dihydro Midazolam in midazolam APIs is mandated by pharmacopeias (EP: ≤0.15%, USP: ≤0.1%). Achieving this requires stringent process optimization and advanced analytical monitoring. HPLC using reversed-phase C18 columns with UV detection (e.g., 220 nm or 254 nm) is the gold standard. Laviana et al. developed a robust isocratic HPLC method employing an acetonitrile-phosphate buffer mobile phase capable of resolving midazolam, 5,6-Dihydro Midazolam (retention time ~8.2 min), and other synthesis intermediates (e.g., quinazoline oxides, dimaleate salts) within 15 minutes [5]. This method enables precise in-process control during manufacturing.

  • Table 3: Analytical Methods for Detecting 5,6-Dihydro Midazolam
    TechniqueConditions/ParametersDetection/Quantitation LimitKey Resolved ImpuritiesReference
    Reversed-Phase HPLCC18 column; Acetonitrile: phosphate buffer (pH~7); Isocratic; UV 220/254 nmLOD: Low mg/L rangeMidazolam, Quinazoline oxides, Dimaleate salts [5]
    Chiral HPLC/Dynamic HPLCChiralpak IG-3/IG-U; Acetonitrile/water; Sub-ambient temperaturesMeasures enantiomerization kinetics6R- vs 6S-5,6-Dihydro Midazolam [6]

Purification challenges stem from the structural similarity between 5,6-Dihydro Midazolam and midazolam. Crystallization remains the primary purification technique, often using solvent mixtures like n-heptane/ethyl acetate or methanol/water [8]. The differential solubility (5,6-Dihydro Midazolam is less soluble in methanol/chloroform mixtures than midazolam) allows for selective crystallization. Patent US6262260B1 describes using n-heptane for recrystallization to reduce dihydro impurity levels below pharmacopeial thresholds [8].

Significance in Quality Control and Regulatory Compliance

As a major pharmacopeial-specified impurity, 5,6-Dihydro Midazolam is a critical quality attribute (CQA) in midazolam drug substance specifications. Its presence above accepted levels indicates inadequate process control or potential stability issues. Consequently, certified reference materials (CRMs) of 5,6-Dihydro Midazolam (Midazolam EP Impurity A) are commercially supplied by pharmacopeial impurity standards manufacturers (e.g., TRC, ChemicalBook suppliers) at high purity (≥95–99%) for use in analytical method validation and quality control testing [4] [9]. The synthesis and characterization of structurally related impurities like N-Nitroso Midazolam EP Impurity A (CAS: 59469-02-2), a nitrosamine derivative of 5,6-Dihydro Midazolam, further underscore its relevance in contemporary impurity profiling strategies targeting mutagenic species [7].

Properties

CAS Number

59468-07-4

Product Name

5,6-Dihydro Midazolam

IUPAC Name

8-chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine

Molecular Formula

C18H15ClFN3

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9,18,22H,10H2,1H3

InChI Key

HMQYFIKOHHSETE-UHFFFAOYSA-N

SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F

Canonical SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.